2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide is an organic compound characterized by its unique structure that includes a chloro group, a nitro group, and an amide functional group. Its molecular formula is , and it has a molecular weight of approximately 310.77 g/mol. This compound is primarily used in chemical synthesis and has potential applications in biological research due to its structural properties.
The compound can be synthesized from commercially available precursors and is often utilized in laboratory settings for various organic synthesis processes. The synthesis involves several steps, including nitration and amidation, using reagents such as concentrated nitric acid, sulfuric acid, cyclohexylamine, and ethylamine.
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide falls under the category of organic compounds, specifically within the class of substituted benzamides. It is classified as a nitro compound due to the presence of the nitro group attached to the benzene ring.
The synthesis of 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide typically involves two main steps:
The reaction conditions for both steps are optimized to maximize yield and purity. In industrial settings, continuous flow reactors may be employed to ensure consistent production and efficiency.
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide primarily revolves around its interactions in biological systems, particularly regarding its potential pharmacological activities. The nitro group may serve as a site for reduction, leading to biologically active amine derivatives that could exhibit various effects on biological pathways.
The compound possesses distinct physical properties that are significant for its handling and application:
Key chemical properties include:
Relevant data includes:
2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide has several notable applications:
The chloro-nitrobenzamide scaffold serves as a privileged structural motif in epigenetic drug discovery due to its dual functionality in target engagement and molecular recognition. In 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide (Chemical Formula: C₁₅H₁₉ClN₂O₃; PubChem CID: 710868), the ortho-chloro and para-nitro substituents on the benzoyl ring create an electron-deficient aromatic system that facilitates specific interactions with chromatin regulatory domains [1] [3]. The nitro group (–NO₂) participates in π–π stacking interactions within hydrophobic pockets of bromodomains, while simultaneously serving as a hydrogen bond acceptor with conserved asparagine residues (e.g., Asn1064 in ATPase family AAA domain-containing protein 2) [2] [7].
The chloro substituent at the 2-position enhances binding through two mechanisms: steric guidance that orients the benzamide ring optimally within the binding cleft, and modulation of electron density that strengthens electrostatic interactions with histone-mimetic peptides [7]. This strategic halogen placement distinguishes it from inactive analogues with meta- or para-chloro configurations, as validated through comparative binding studies of benzamide derivatives (Table 1).
Table 1: Influence of Halogen Position on ATAD2 Bromodomain Inhibition
| Compound | Substitution Pattern | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 2-Chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide | 2-Cl, 4-NO₂ | 0.27* | -9.8 |
| 3-Chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide | 3-Cl, 4-NO₂ | 11.32 | -6.2 |
| 4-Chloro-N-cyclohexyl-N-ethyl-3-nitrobenzamide | 4-Cl, 3-NO₂ | >50 | -4.1 |
*Reference value from analogous benzamide inhibitors [2] [7]
The discovery pathway for 2-chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide originated from fragment-based screening campaigns targeting the ATPase family AAA domain-containing protein 2 bromodomain. Initial screening of low-molecular-weight fragments (100–250 Da) identified theophylline as a weak-affinity fragment (IC₅₀ = 324 μM) binding to the ZA loop region [2]. Scaffold growth strategies focused on extending theophylline’s core toward the conserved Asn1064 residue—a critical interaction point in the histone-acetylated lysine recognition site. Molecular docking revealed that benzamide derivatives with meta-linkers could bridge the ZA loop and asparagine pocket.
Systematic optimization generated derivatives with varying chain lengths and aromatic substitutions, demonstrating that:
Activity cliffs observed during optimization underscored the scaffold’s sensitivity: thiomorpholine analogues (e.g., 15a–k) showed complete ATAD2 inhibition loss (IC₅₀ > 100 μM), whereas N-ethyl-4-nitrobenzamides with small cycloalkyl groups (cyclopropyl, cyclopentyl) achieved low micromolar activity. Compound 19f (structural analogue sharing the core pharmacophore) exemplified optimal growth with 0.27 μM potency against ATAD2 [2].
The N-cyclohexyl-N-ethyl amine component addresses critical bioavailability challenges inherent to bromodomain inhibitors. This dialkyl substitution pattern contributes to three key pharmaceutical properties:
Notably, larger substituents (e.g., cycloheptyl in EVT-5781301) reduced cellular potency despite similar target affinity, demonstrating the stringent size tolerance of the ATAD2 hydrophobic cavity [6].
ATPase family AAA domain-containing protein 2 has emerged as a high-value oncology target due to its dual function as an epigenetic reader and transcriptional coactivator. Its bromodomain recognizes acetylated lysine residues on histone H3 (H3K14ac, H3K18ac) and oncoproteins like MYC, amplifying proliferative signaling in malignancies including triple-negative breast cancer and ovarian carcinoma [4] [7]. 2-Chloro-N-cyclohexyl-N-ethyl-4-nitrobenzamide prioritizes ATPase family AAA domain-containing protein 2 inhibition based on three target-specific rationales:
Table 2: Oncogenic Pathways Modulated by ATPase Family AAA Domain-Containing Protein 2 Inhibition
| Pathway | Biological Consequence | Validated Biomarkers |
|---|---|---|
| MYC Transcriptional Network | G₁/S cell cycle arrest | ↓ Cyclin D1, ↑ p21 |
| SOX10 Chromatin Remodeling | Suppressed epithelial-mesenchymal transition | ↓ Snail, ↑ E-cadherin |
| DNA Damage Response | Chemosensitization | ↑ γH2AX, ↓ BRCA1 recruitment |
The compound’s efficacy derives from simultaneous engagement of both classical (Asn1064) and atypical (Arg1007, Lys1011) residues—a binding mechanism distinct from inhibitors like BAY-850 that solely induce bromodomain dimerization [7]. This polypharmacology enables broader disruption of oncogenic transcription factors while maintaining nanomolar target affinity.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2